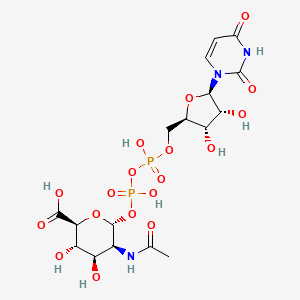
Udp-N-acetyl-D-mannosaminuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetyl-alpha-D-mannosaminouronic acid is a UDP-N-acetyl-D-mannosaminouronate in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-mannosaminouronate(3-).
Scientific Research Applications
Structural Insights and Enzymatic Functions
Crystal Structure Analysis
The crystal structure of UDP-N-acetyl-D-mannosamine dehydrogenase (UDP-d-ManNAcDH) from Pyrococcus horikoshii OT3 provides insights into the enzymatic conversion of UDP-N-acetyl-D-mannosamine (UDP-d-ManNAc) to UDP-d-ManNAcA. This analysis revealed the enzyme's folding into three distinct domains—nucleotide binding domain (NBD), substrate binding domain (SBD), and oligomerization domain (OD)—highlighting the structural features responsible for its catalytic action and thermostability (Pampa et al., 2014).
Enzyme Activity and Inhibition
A detailed study of the Staphylococcus aureus UDP-N-acetyl-mannosamine dehydrogenase Cap5O, involved in capsular polysaccharide biosynthesis, underscored the enzyme's crucial role in producing serotype 5 capsular polysaccharide. This research illuminated the enzyme's catalytic mechanism and identified potential targets for inhibiting its activity, thereby offering avenues for therapeutic interventions against bacterial infections (Gruszczyk et al., 2011).
Applications in Bacterial Cell Wall Biosynthesis
Understanding Exopolysaccharide Production
Analysis of nucleotide diphosphate sugar dehydrogenases, including UDP-d-ManNAcDH, elucidates their roles in converting UDP-N-acetyl-mannosamine to UDP-d-ManNAcA. This process is vital for the production of essential building blocks for exopolysaccharides found in organisms like Pseudomonas aeruginosa and Staphylococcus aureus. Understanding these enzymatic pathways is crucial for developing strategies to disrupt bacterial biofilm formation and virulence (Freas et al., 2016).
Role in Bacterial Virulence Factors
The biochemical characterization of enzymes involved in the biosynthesis of complex sugars, like UDP-d-ManNAcA, provides insights into how bacteria produce virulence factors, such as lipopolysaccharides and capsular polysaccharides. These factors are key to bacterial evasion of host immune responses. Research in this domain not only advances our understanding of bacterial pathogenesis but also opens up new possibilities for designing antimicrobial agents that target these biosynthetic pathways (Westman et al., 2007).
properties
Product Name |
Udp-N-acetyl-D-mannosaminuronic acid |
|---|---|
Molecular Formula |
C17H25N3O18P2 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16-/m1/s1 |
InChI Key |
DZOGQXKQLXAPND-XHUKORKBSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
synonyms |
UDP-ManNAcA UDP-N-acetyl-D-mannosaminuronic acid UDP-N-acetylmannosaminuronic acid uridine diphosphate N-acetyl-D-mannosaminuronic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



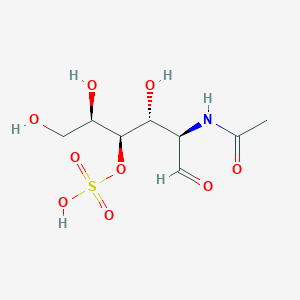
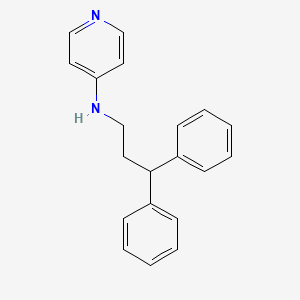

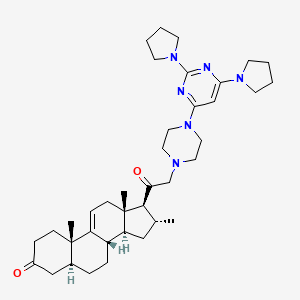
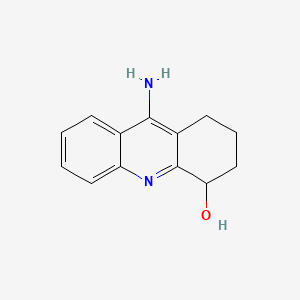
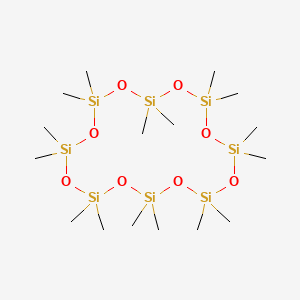
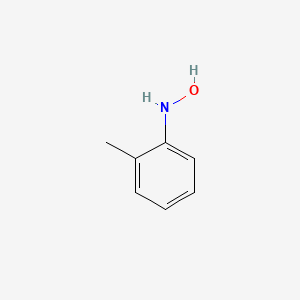
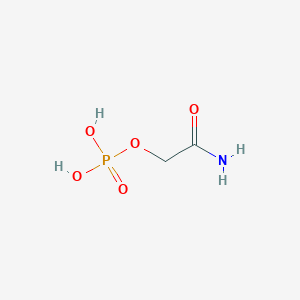

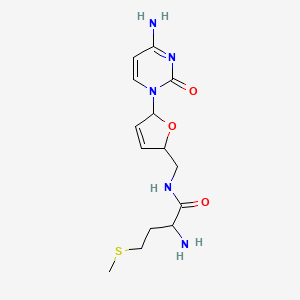
![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)